4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene
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Overview
Description
4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H4BrF3O2S. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and trifluoromethylsulfonyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene typically involves the electrophilic aromatic substitution reactionThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The bromine and fluorine atoms also contribute to its unique chemical properties, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene
- 1-Fluoro-2-((trifluoromethyl)sulfonyl)benzene
- 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene
Comparison: Compared to these similar compounds, 4-Bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylsulfonyl group. This combination imparts distinct reactivity and stability, making it particularly useful in specialized chemical syntheses and applications .
Properties
Molecular Formula |
C7H3BrF4O2S |
---|---|
Molecular Weight |
307.06 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3BrF4O2S/c8-4-1-2-6(5(9)3-4)15(13,14)7(10,11)12/h1-3H |
InChI Key |
YSSZDMPAUIKCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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